molecular formula C20H18F3N3O3 B2776629 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 877788-37-9

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Katalognummer: B2776629
CAS-Nummer: 877788-37-9
Molekulargewicht: 405.377
InChI-Schlüssel: UJTCSLZXDSJUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol (CAS: 896831-97-3, referred to as BH26533 in ) is a pyrimidine derivative with a trifluoromethyl group at position 6 and a 2-methoxyphenyl substituent at position 5 of the pyrimidine core. Its molecular formula is C25H18ClF4N3O3, and it has a molecular weight of 519.8753 g/mol . The ethoxy-phenol moiety at position 5 of the pyrimidine ring contributes to its polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-3-29-11-8-9-12(14(27)10-11)17-16(13-6-4-5-7-15(13)28-2)18(20(21,22)23)26-19(24)25-17/h4-10,27H,3H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTCSLZXDSJUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the amino, methoxy, and trifluoromethyl groups onto the pyrimidine ring.

    Coupling with Ethoxyphenol: This step involves the formation of a bond between the pyrimidine ring and the ethoxyphenol moiety.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine derivatives with modifications tailored for pharmacological optimization. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound ID/CAS Substituents (Pyrimidine Core) Benzyloxy/Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Differences
BH26533 (896831-97-3) - 2-Amino
- 5-(2-methoxyphenyl)
- 6-(trifluoromethyl)
5-[(2-Chloro-6-fluorobenzyl)oxy]phenol C25H18ClF4N3O3 519.8753 Chloro + fluoro substitution on benzyloxy
BH26536 (896072-19-8) Same as BH26533 5-[(3-Chlorobenzyl)oxy]phenol C25H19ClF3N3O3 501.8849 3-chloro substitution on benzyloxy
BH26539 (899393-77-2) Same as BH26533 5-[(4-Chlorobenzyl)oxy]phenol C25H19ClF3N3O3 501.8849 4-chloro substitution on benzyloxy
BH26540 (896809-45-3) Same as BH26533 5-[(4-Bromobenzyl)oxy]phenol C25H19BrF3N3O3 546.3359 Bromo vs. chloro substitution
ECHEMI Compound (899384-92-0) - 2-Amino
- 5-(4-methoxyphenyl)
- 6-methyl
5-[(4-Fluorobenzyl)oxy]phenol C25H22FN3O3 431.46 Methyl instead of trifluoromethyl; 4-methoxy vs. 2-methoxy
EP 4 146 630 B1 (Example 5) - 2-Amino
- 5-Methyl
- 6-(trifluoromethyl)
4-(2,6-Difluorophenoxy) C12H9F5N3O 315.21 Difluorophenoxy group; lacks phenyl substitution

Key Observations

Substituent Position Effects: The 2-methoxyphenyl group in BH26533 vs. the 4-methoxyphenyl in the ECHEMI compound alters steric and electronic interactions. Trifluoromethyl vs. Methyl: The trifluoromethyl group in BH26533 increases electronegativity and lipophilicity compared to the methyl group in the ECHEMI compound, likely enhancing membrane permeability .

Benzyloxy Modifications: Chloro (BH26533, BH26536, BH26539) and bromo (BH26540) substitutions on the benzyloxy group influence electronic and steric profiles. The 4-bromo analog (BH26540) has a higher molecular weight (546.33 g/mol) due to bromine’s larger atomic radius, which may affect solubility and binding kinetics . Fluorine in the ECHEMI compound’s benzyloxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Pharmacophore Comparisons: The compound in EP 4 146 630 B1 lacks the phenyl ring at position 5 but retains the trifluoromethyl group.

Synthetic Considerations: Synthesis routes for these compounds often involve coupling pyrimidine intermediates with substituted benzyloxy-phenol groups under acidic or catalytic conditions, as seen in and . Modifications in substituents require tailored purification methods, such as reverse-phase chromatography () .

Implications for Drug Design

  • Electron-Withdrawing Groups : The trifluoromethyl group in BH26533 improves resistance to oxidative metabolism compared to methyl or hydrogen substituents .
  • Halogen Effects : Chloro and bromo groups on the benzyloxy moiety may enhance binding to hydrophobic pockets in target proteins, while fluorine balances electronegativity and size for optimal interactions .

Biologische Aktivität

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C25H19ClF3N3O3C_{25}H_{19}ClF_3N_3O_3, with a molecular weight of approximately 501.9 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various biological applications. The structure can be summarized as follows:

Component Description
Pyrimidine Core Central structure significant in medicinal chemistry
Amino Group Facilitates binding to target proteins
Methoxy Group Enhances solubility and bioavailability
Trifluoromethyl Group Increases metabolic stability
Ethoxy Group May influence pharmacokinetics

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Competitive Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.
  • Allosteric Modulation : It can also interact with alternative sites on receptors, altering their function.

These interactions can lead to modulation of various biochemical pathways, indicating potential therapeutic applications in oncology and infectious diseases.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific interactions of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol with targets such as BRAF(V600E) and EGFR suggest its potential as an antitumor agent.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies have demonstrated that similar pyrimidine derivatives exhibit antibacterial activity against a range of pathogens. This suggests a possibility for developing new antibiotics based on this compound.

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The study found that modifications to the pyrimidine ring significantly enhanced antitumor activity against various cancer cell lines.
  • Antimicrobial Testing : Another research effort focused on the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency compared to traditional antibiotics.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with functionalized pyrimidine precursors. Key steps include:

  • Coupling reactions : Introducing the 2-methoxyphenyl and trifluoromethyl groups via cross-coupling methodologies (e.g., Suzuki-Miyaura) under inert atmospheres.
  • Protection/deprotection strategies : Amino groups may require temporary protection (e.g., Boc groups) to prevent side reactions.
  • Yield optimization : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility, and monitor reactions via TLC or HPLC. Adjusting stoichiometry and reaction time (e.g., 48–72 hours for slow heterocyclic couplings) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of 1H/13C NMR (to confirm substituent positions and aromaticity), FT-IR (to validate amine and phenol functionalities), and high-resolution mass spectrometry (HRMS) is essential. For crystalline samples, X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns, as demonstrated in structurally related pyrimidines .

Q. What preliminary pharmacological screening methods are recommended to assess the compound’s bioactivity?

Begin with in vitro assays targeting relevant pathways (e.g., kinase inhibition, antimicrobial activity). Use:

  • Microdilution assays for antimicrobial screening (e.g., MIC determination against Gram-positive/negative bacteria).
  • Enzyme-linked immunosorbent assays (ELISA) to evaluate immunomodulatory effects.
  • Cell viability assays (e.g., MTT) for cytotoxicity profiling. Dose-response curves and IC50 values provide initial activity metrics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across studies?

Contradictions often arise from variations in assay conditions or compound purity. To address this:

  • Standardize protocols : Use consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate purity : Re-characterize batches via HPLC (>95% purity) and NMR.
  • Explore structure-activity relationships (SAR) : Compare activity across analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .

Q. What strategies are employed to analyze the hydrogen bonding network and conformational flexibility in the crystal structure of this compound?

Use single-crystal X-ray diffraction to determine bond lengths/angles and intermolecular interactions. Software like SHELXL refines hydrogen-bonding parameters (e.g., N–H⋯O distances). For dynamic behavior, pair with DFT calculations (e.g., Gaussian) to model torsional barriers and dihedral angles, as seen in related pyrimidines with intramolecular hydrogen bonds .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s pharmacokinetic properties?

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability but risking metabolic instability. The 2-methoxyphenyl moiety may sterically hinder cytochrome P450-mediated oxidation. Use ADMET prediction tools (e.g., SwissADME) to model logP, solubility, and metabolic sites. Validate with in vitro hepatic microsome assays .

Q. What experimental designs are optimal for studying the compound’s interaction with biological macromolecules?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For structural insights, use X-ray crystallography of ligand-protein co-crystals or cryo-EM for larger complexes. Molecular dynamics simulations (e.g., AMBER) can predict binding modes and residence times .

Q. Methodological Notes

  • Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate refinement of electron density maps .
  • Synthesis : Optimize protecting groups for amine functionalities to prevent undesired side reactions during trifluoromethylation .
  • Data Validation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to confirm novel structural features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.